

OICR-8268: A Specific Ligand for DCAF1 Validation and Comparison

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Compound of Interest		
Compound Name:	OICR-8268	
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A detailed guide for researchers, scientists, and drug development professionals on the specificity of **OICR-8268** for DCAF1, with comparisons to other potential binders and comprehensive experimental protocols.

This guide provides an objective analysis of **OICR-8268** as a specific ligand for DDB1 and CUL4 associated factor 1 (DCAF1), a crucial substrate receptor in the ubiquitin-proteasome system. DCAF1 is a component of two distinct E3 ligase complexes, CRL4DCAF1 and EDVP, and plays a significant role in protein degradation, making it a compelling target for therapeutic intervention in various diseases, including cancer.[1][2][3] The development of potent and specific chemical probes like **OICR-8268** is essential for dissecting the multifaceted functions of DCAF1 and for the development of novel therapeutics such as PROteolysis TArgeting Chimeras (PROTACs).[1][4]

OICR-8268: A Potent and Specific DCAF1 Ligand

OICR-8268 is a small molecule ligand that was identified through the screening of a vast 114-billion-compound DNA-encoded library (DEL) against the WD40 repeat (WDR) domain of DCAF1.[1][2][3] Following the initial hit identification, a process of structure-guided optimization led to the development of **OICR-8268**.[1][3] This compound exhibits a high affinity for DCAF1, binding to its WDR domain with nanomolar potency.[1][4]

Quantitative Binding and Cellular Engagement Data



A series of biophysical and cellular assays have been employed to quantify the interaction between **OICR-8268** and DCAF1. The key quantitative data are summarized in the table below, providing a clear comparison of its binding affinity and cellular target engagement.

Assay Type	Parameter	OICR-8268 Value	Initial Hit (Z1391232269)
Surface Plasmon Resonance (SPR)	KD	38 ± 1.5 nM[4]	11.5 ± 4.2 μM[4]
Isothermal Titration Calorimetry (ITC)	KD	278 nM[5]	9 μM[4]
Cellular Thermal Shift Assay (CETSA)	EC50	10 μM[1][2][3]	Not Reported
Differential Scanning Fluorimetry (DSF)	ΔTm at 100 μM	7.4 ± 0.5 °C	> 2 °C[4]

These data demonstrate that **OICR-8268** is a significantly more potent binder to the DCAF1 WDR domain compared to the initial hit compound, Z1391232269. The nanomolar affinity observed in biophysical assays (SPR and ITC) coupled with micromolar engagement in a cellular context (CETSA) establishes **OICR-8268** as a valuable tool for studying DCAF1 biology.

Comparative Analysis with Alternative DCAF1 Binders

A comprehensive search for alternative small molecule binders of DCAF1 reveals a limited number of publicly disclosed, potent, and selective ligands. The discovery of **OICR-8268** was highlighted as a significant step forward in providing a tool compound to probe DCAF1 function. While other DCAF1 inhibitors are being investigated, particularly in the context of cancer therapy, detailed, publicly available binding data for direct comparison with **OICR-8268** is not readily available.[6] The development of OICR-41103, a derivative of **OICR-8268**, further underscores the utility of the **OICR-8268** scaffold for developing DCAF1-targeted molecules.[7]



The lack of well-characterized, alternative DCAF1 binders emphasizes the importance of **OICR-8268** as a critical research tool.

Experimental Protocols

To facilitate the replication and validation of the findings related to **OICR-8268**, detailed experimental protocols for the key assays are provided below.

Surface Plasmon Resonance (SPR)

SPR assays are utilized to measure the binding kinetics and affinity between a ligand and its target protein.

Methodology:

- Protein Immobilization: Recombinant DCAF1 WDR domain is immobilized on a sensor chip surface.
- Ligand Injection: A series of concentrations of OICR-8268 are injected across the sensor surface.
- Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured in real-time.
- Data Analysis: The association and dissociation rates are fitted to a binding model to determine the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

Methodology:

- Sample Preparation: The DCAF1 WDR domain is placed in the sample cell, and OICR-8268
 is loaded into the injection syringe.
- Titration: A series of small injections of **OICR-8268** are made into the DCAF1 solution.



- Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.
- Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a ligand with its target protein in a cellular environment.

Methodology:

- Cell Treatment: Intact cells are treated with various concentrations of OICR-8268 or a vehicle control.
- Heating: The treated cells are heated to a specific temperature to induce protein denaturation and aggregation.
- Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated protein by centrifugation.
- Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified by Western blotting or other protein detection methods.
- Data Analysis: The concentration of OICR-8268 that results in a 50% stabilization of DCAF1
 (EC50) is determined by plotting the amount of soluble DCAF1 as a function of the ligand
 concentration.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.

Methodology:

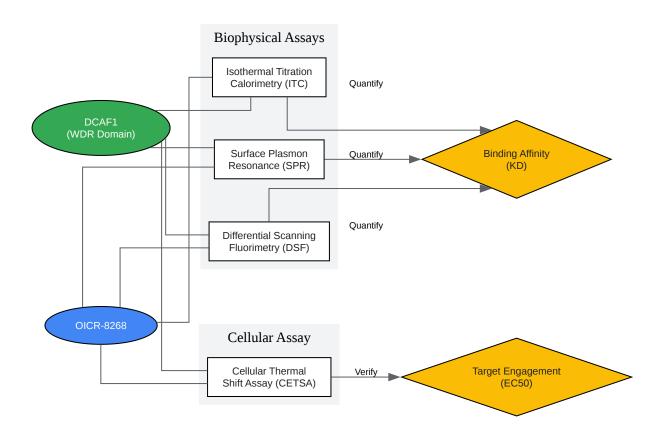


- Reaction Setup: A solution containing the DCAF1 WDR domain and a fluorescent dye that binds to hydrophobic regions of unfolded proteins is prepared.
- Ligand Addition: OICR-8268 is added to the protein solution at various concentrations.
- Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.
- Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined for each ligand concentration. An increase in Tm in the presence of the ligand indicates binding and stabilization of the protein.

Visualizing Key Processes

To further clarify the experimental workflows and the central role of DCAF1, the following diagrams are provided.

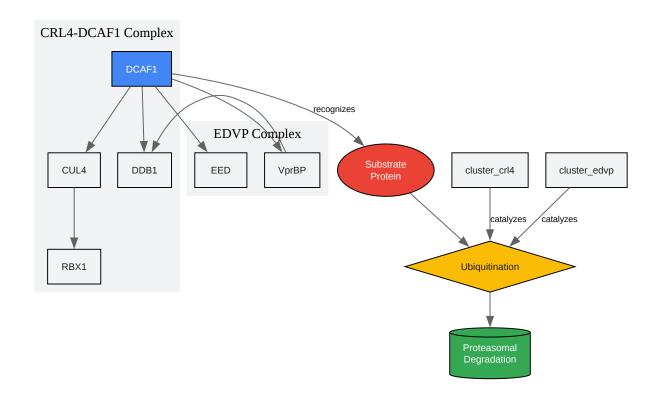




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Caption: Experimental workflow for validating OICR-8268 binding to DCAF1.





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Caption: DCAF1 as a substrate receptor in two distinct E3 ubiquitin ligase complexes.

In conclusion, **OICR-8268** stands out as a well-validated, potent, and specific chemical probe for the DCAF1 WDR domain. The comprehensive biophysical and cellular data, coupled with the detailed experimental protocols provided in this guide, should empower researchers to confidently utilize **OICR-8268** in their investigations of DCAF1 biology and its role in disease, as well as in the development of novel DCAF1-directed therapeutics.

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